[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine is an organic compound characterized by its unique structure, which integrates a morpholine ring with a carbonyl group attached to a phenyl ring. This compound is notable for its potential applications in pharmaceutical chemistry and organic synthesis. The molecular formula for this compound is with a molecular weight of approximately 234.29 g/mol.
The compound is classified under the category of substituted anilines, specifically as a derivative of phenylmethanamine. It is synthesized from various precursors and can be found in chemical databases such as PubChem, where detailed information about its chemical properties and potential uses is documented .
The synthesis of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine typically involves several steps:
The molecular structure of [3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine can be described using various structural representations:
InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3
CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC
This structure indicates the presence of both aromatic and aliphatic components, featuring a morpholine ring that contributes to its chemical reactivity and potential biological activity .
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine can undergo several types of chemical reactions:
The compound's stability under various conditions is critical for its application in synthesis and pharmaceuticals. Spectroscopic techniques such as NMR and mass spectrometry are often employed to characterize the compound further .
[3-(2-methylmorpholine-4-carbonyl)phenyl]methanamine has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2